molecular formula C16H16N2OS B14163853 (5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one CAS No. 311799-87-8

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one

Cat. No.: B14163853
CAS No.: 311799-87-8
M. Wt: 284.4 g/mol
InChI Key: KYEFDEKUDBDGJM-NHZNEZGNSA-N
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Description

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidine ring, and a phenylprop-2-enylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyrrolidin-1-yl-1,3-thiazol-4-one with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one: Unique due to its specific structural arrangement and functional groups.

    Thiazole derivatives: Share the thiazole ring but differ in other substituents.

    Pyrrolidine derivatives: Contain the pyrrolidine ring but lack the thiazole component.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

311799-87-8

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C16H16N2OS/c19-15-14(10-6-9-13-7-2-1-3-8-13)20-16(17-15)18-11-4-5-12-18/h1-3,6-10H,4-5,11-12H2/b9-6+,14-10-

InChI Key

KYEFDEKUDBDGJM-NHZNEZGNSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2

Canonical SMILES

C1CCN(C1)C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2

solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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